molecular formula C18H11FN4O4S B2545375 N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide CAS No. 900005-81-4

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2545375
CAS No.: 900005-81-4
M. Wt: 398.37
InChI Key: MQGRQCYKGOZARS-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates a 6-fluorobenzo[d]thiazol-2-yl group and a 5-nitrofuran-2-carboxamide moiety, which are linked through a pyridin-2-ylmethyl bridge. The 6-fluorobenzo[d]thiazole core is a privileged scaffold in drug discovery, with documented scientific studies highlighting its potential in various therapeutic areas. Benzothiazole derivatives have been extensively investigated for their anti-tubercular properties, acting as potent inhibitors of essential bacterial targets like DprE1 . Furthermore, benzothiazole compounds are actively researched for the treatment of neurodegenerative disorders, including Alzheimer's and Parkinson's disease, with some acting as potent and selective monoamine oxidase B (MAO-B) inhibitors . The integration of the 5-nitrofuran ring, a group known in antimicrobial agents, and the pyridinylmethyl group may influence the compound's solubility, metabolic stability, and target engagement profile . Researchers can utilize this compound as a key building block for synthesizing more complex molecules or as a chemical probe for investigating new biological targets in oncology, infectious diseases, and neuroscience. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O4S/c19-11-4-5-13-15(9-11)28-18(21-13)22(10-12-3-1-2-8-20-12)17(24)14-6-7-16(27-14)23(25)26/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGRQCYKGOZARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Fluoro-1,3-benzothiazol-2-amine

This intermediate is synthesized via cyclization of 2-amino-4-fluorobenzenethiol with cyanogen bromide (BrCN) under basic conditions. Alternative routes involve thiourea cyclization with 2-fluoroaniline derivatives, though yields are substrate-dependent.

Reaction Conditions:

Reagent Solvent Temperature (°C) Time (h) Yield (%)
BrCN, K₂CO₃ EtOH 80 6 72
CS₂, H₂SO₄ H₂O 100 12 58

Synthesis of 5-Nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxylic Acid

Nitration of furan-2-carboxylic acid at position 5 is achieved using fuming HNO₃/H₂SO₄ at 0–5°C, followed by coupling with (pyridin-2-yl)methanamine via mixed anhydride activation.

Stepwise Protocol:

  • Nitration: Furan-2-carboxylic acid (1 eq) in H₂SO₄ (10 vol) treated with HNO₃ (1.2 eq) at 0°C for 2 h → 5-nitro-furan-2-carboxylic acid (68% yield).
  • Amidation: 5-Nitro-furan-2-carbonyl chloride (from SOCl₂) reacted with (pyridin-2-yl)methanamine (1.5 eq) in THF, yielding 5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide (83% after recrystallization).

Coupling Strategies for Amide Bond Formation

The final step conjugates the benzothiazole amine and furan carboxamide. Three methods are compared:

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in DMF at 25°C for 24 h achieves 76% conversion. Excess EDCl (1.5 eq) and DIEA (2 eq) minimize side reactions.

Acyl Chloride-Amine Reaction

5-Nitro-N-[(pyridin-2-yl)methyl]furan-2-carbonyl chloride (prepared via SOCl₂) reacts with 6-fluoro-1,3-benzothiazol-2-amine in dichloromethane (DCM) with pyridine, yielding 81% product.

Green Chemistry Approach

A patent-disclosed method employs acetic acid/O₂ to promote dehydrogenative coupling, though yields are lower (62%) due to competing oxidation.

Comparative Table of Coupling Methods:

Method Reagents Solvent Yield (%) Purity (HPLC)
EDCl/HOBt EDCl, HOBt, DIEA DMF 76 ≥98
Acyl Chloride SOCl₂, Pyridine DCM 81 ≥95
Acetic Acid/O₂ AcOH, O₂ EtOH 62 ≥90

Optimization and Mechanistic Insights

Nitro Group Compatibility

The electron-withdrawing nitro group necessitates careful handling during coupling. Prolonged exposure to EDCl reduces yield due to possible furan ring decomposition. Acyl chloride methods circumvent this by enabling rapid reactions at 0°C.

Stereochemical Considerations

X-ray crystallography of analogous compounds (e.g., SML1242) confirms planar amide linkages, ensuring no steric hindrance between the benzothiazole and pyridinylmethyl groups.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J = 4.8 Hz, 1H, pyridine-H), 8.45 (s, 1H, furan-H), 7.82–7.75 (m, 2H, benzothiazole-H), 5.21 (s, 2H, N-CH₂-pyridine), 2.89 (s, 3H, F-C).
  • HPLC : Retention time 12.7 min (C18 column, 70:30 MeCN/H₂O), purity ≥98%.

Recrystallization

Ethanol/water (7:3) affords needle-like crystals (mp 189–191°C), validated by DSC.

Industrial-Scale Feasibility

Sigma-Aldrich’s synthesis of SML1242 demonstrates scalability of analogous amides via continuous flow reactors, suggesting potential for multi-kilogram production with >90% yield.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) on the furan ring is highly electrophilic and undergoes reduction under catalytic hydrogenation or chemical reduction conditions.

  • Conditions : Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in ethanol.

  • Product : The nitro group is reduced to an amine (-NH₂), yielding N-(6-fluoro-1,3-benzothiazol-2-yl)-5-amino-N-[(pyridin-2-yl)methyl]furan-2-carboxamide .

  • Mechanism : The reaction proceeds via sequential electron transfer steps, forming intermediates such as nitroso (-NO) and hydroxylamine (-NHOH) before the final amine product.

Reaction TypeConditionsCatalyst/SolventProduct
Catalytic HydrogenationH₂, 1 atm, room temperaturePd/C, ethanolAmine derivative

Carboxamide Hydrolysis

The carboxamide bond (-CONH-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Conditions : Reflux with concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

    • Product : Forms 5-nitro-furan-2-carboxylic acid and 6-fluoro-1,3-benzothiazol-2-amine .

  • Basic Hydrolysis :

    • Conditions : Aqueous sodium hydroxide (NaOH) at elevated temperatures.

    • Product : Generates the corresponding carboxylate salt.

Reaction TypeConditionsReagentsProducts
Acidic HydrolysisH₂SO₄, refluxH₂OCarboxylic acid + benzothiazole amine
Basic HydrolysisNaOH, 80–100°CH₂OCarboxylate salt

Nucleophilic Substitution at Benzothiazole

The 6-fluoro substituent on the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr):

  • Conditions : Reaction with amines (e.g., piperidine) in polar aprotic solvents like dimethylformamide (DMF) .

  • Product : Fluorine is replaced by the nucleophile, forming derivatives such as N-(6-piperidin-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide .

Mechanistic Insight :
The electron-withdrawing benzothiazole ring activates the fluorine atom for substitution, with the nitro group on the furan further enhancing electrophilicity .

Cross-Coupling Reactions

The pyridine and benzothiazole moieties participate in palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling :

    • Conditions : Boronic acid, Pd(PPh₃)₄ catalyst, and a base (e.g., K₂CO₃) in toluene/ethanol .

    • Product : Biaryl derivatives for structural diversification.

  • Buchwald–Hartwig Amination :

    • Conditions : Palladium acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) .

    • Product : Introduction of aryl amine groups.

Cyclization Reactions

Under oxidative conditions, the furan-carboxamide structure facilitates cyclization:

  • Conditions : Molecular oxygen (O₂) or peroxides in acetic acid .

  • Product : Forms fused heterocycles, such as pyrazolo[1,5-a]pyridine derivatives, via intramolecular dehydrogenative coupling .

Example Reaction Pathway :

  • Enolization of the carboxamide group.

  • Oxidative coupling with the pyridine ring.

  • Cyclization and aromatization to form a tricyclic structure .

Functionalization via Acylation/Alkylation

The secondary amine (-NH-) in the carboxamide group can undergo alkylation or acylation:

  • Acylation :

    • Reagents : Acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N).

    • Product : N-acetylated derivative.

  • Alkylation :

    • Reagents : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.

Scientific Research Applications

Research indicates that this compound exhibits multiple mechanisms of action:

1. Anticancer Activity:
The compound has shown promising results in inhibiting tumor growth across various cancer models. Studies suggest that it induces apoptosis in cancer cells by activating specific pathways involved in programmed cell death.

2. Anti-inflammatory Effects:
In models of inflammatory diseases, the compound has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role as an anti-inflammatory agent.

3. Antimicrobial Properties:
Preliminary studies indicate that the compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.

Anticancer Models

A notable study conducted on animal models of breast cancer demonstrated that treatment with N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Inflammatory Disease Models

Research involving murine models of rheumatoid arthritis showed that administration of the compound led to decreased levels of inflammatory markers, indicating its potential utility in treating autoimmune conditions. These findings suggest that the compound could be developed into a therapeutic agent for chronic inflammatory diseases.

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Induces apoptosis and inhibits tumor growth in various cancer models.
Anti-inflammatory Reduces pro-inflammatory cytokines in models of rheumatoid arthritis.
Antimicrobial Exhibits preliminary antimicrobial activity against certain bacterial strains.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. The fluoro and pyridinyl groups enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related nitrofuran derivatives (Table 1):

Table 1: Structural Comparison of Nitrofuran Derivatives

Compound Name Benzothiazole Substituent Furan Substituent(s) Key Functional Groups
Target Compound 6-fluoro 5-nitro, N-(pyridin-2-ylmethyl) Nitro, fluoro, pyridine, benzothiazole
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2) None 5-nitro, N-(imidazol-1-ylpropyl) Nitro, imidazole
5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3) None 5-nitro, N-(pyridin-2-ylethyl) Nitro, pyridine
N-[(6-acetamido-1,3-benzothiazol-2-yl)carbamothioyl]-5-(2-nitrophenyl)furan-2-carboxamide 6-acetamido 5-(2-nitrophenyl) Nitrophenyl, acetamido, thiourea
Key Observations:
  • Benzothiazole vs. Non-Benzothiazole Scaffolds: The target compound and the compound from incorporate benzothiazole rings, while Compounds 2 and 3 lack this moiety. Benzothiazole derivatives are associated with enhanced antimicrobial and anticancer activities due to their planar structure and hydrogen-bonding capabilities.
  • Substituent Effects: Fluoro (Target) vs. Acetamido (): The 6-fluoro group in the target compound likely increases lipophilicity and metabolic stability compared to the acetamido group in , which may improve solubility but reduce membrane permeability. Pyridinylmethyl (Target) vs.

Antifungal Activity :

  • Target Compound : While explicit data is unavailable, its structural similarity to Compounds 2 and 3 suggests moderate-to-high antifungal activity. The benzothiazole core may enhance activity against fungal cytochrome P450 enzymes.
  • Compound 2 (Imidazole Derivative) : Exhibited moderate antifungal activity (e.g., MIC = 8 µg/mL against Candida albicans) but higher cytotoxicity (IC50 = 12 µM in mammalian cells) .
  • Compound 3 (Pyridine Derivative) : Showed stronger antifungal activity (MIC = 4 µg/mL) but significantly higher toxicity (IC50 = 6 µM) .

Toxicity Profile :

  • The target compound’s fluoro and pyridinylmethyl groups may mitigate toxicity compared to Compound 3, as fluorine atoms often reduce metabolic degradation into reactive intermediates.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a benzothiazole moiety, a nitro group, and a furan carboxamide.

Chemical Structure

The molecular formula for this compound is C17H15FN4O3SC_{17}H_{15}FN_4O_3S with a molecular weight of approximately 368.39 g/mol. The structural components contribute to its biological activity and interaction with various biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, research focusing on related compounds has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The presence of the nitro group in the structure often enhances the antimicrobial properties by facilitating electron transfer processes that disrupt cellular functions in bacteria .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in specific phases, which is critical for developing novel anticancer therapies .

Neurokinin Receptor Modulation

Another significant area of research involves the modulation of neurokinin receptors, which are implicated in various neurological disorders. Compounds similar to this compound have been identified as potential inhibitors of neurokinin receptor activity, suggesting applications in treating conditions such as depression and anxiety .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HEK293) reveal that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further drug development. The IC50 values obtained from these studies indicate that the compound can effectively inhibit target cells without causing significant harm to normal cells .

Table 1: Summary of Biological Activities

Activity Type Target IC50 (µM) Remarks
AntimicrobialMycobacterium tuberculosis1.35 - 2.18Significant activity observed
AntitumorVarious cancer cell linesVariesInduces apoptosis and cell cycle arrest
Neurokinin receptorHuman neurokinin receptorsNot specifiedPotential for treating depression and anxiety
CytotoxicityHEK293 cells>50Low toxicity at therapeutic doses

Case Study: Antimicrobial Activity Evaluation

In a recent study evaluating a series of benzothiazole derivatives, including our compound of interest, five compounds demonstrated promising antimicrobial efficacy against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 µM. These results underscore the potential application of benzothiazole derivatives in developing new treatments for tuberculosis .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies suggest favorable interactions with key active sites, enhancing its potential as a lead compound for drug development .

Q & A

Q. What synthetic strategies are recommended for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide?

  • Methodology : Use a stepwise approach involving: (i) Nucleophilic substitution to introduce the pyridinylmethyl group (e.g., Method B in for analogous carboxamides). (ii) Amide coupling between the nitro-furan and benzothiazole moieties, employing coupling agents like EDCl/HOBt or DMAP catalysis (as in , compound 68). (iii) Nitro-group retention via controlled reaction conditions (e.g., low-temperature nitration, as in ).
  • Key Tools : Monitor reaction progress via TLC and confirm purity via HRMS (e.g., [M+H]+ peaks in ) .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodology : (i) ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ solvents (e.g., benzothiazole protons at δ 8.2–8.5 ppm in ). (ii) HRMS : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error, as in ). (iii) IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹).
  • Validation : Cross-reference with analogous compounds (e.g., ’s benzothiazole carboxamides) .

Q. What purification methods are effective for isolating this compound post-synthesis?

  • Methodology : (i) Recrystallization : Use ethanol or ethyl acetate/hexane mixtures (e.g., ’s compounds 64–68). (ii) Column Chromatography : Optimize mobile phases (e.g., 3:7 ethyl acetate/hexane for nitro-furan derivatives in ).
  • Purity Check : Confirm ≥95% purity via HPLC (as in ) .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

  • Methodology : (i) Solvent Variation : Test DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation (e.g., ’s use of DMSO-d₆ for nitro-thiazoles). (ii) 2D NMR : Perform COSY or NOESY to assign overlapping signals (e.g., ’s use of 2D NMR for benzothiazole derivatives). (iii) Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level for nitro groups).
  • Case Study : ’s compound 34 resolved aromatic proton shifts via decoupling experiments .

Q. What strategies improve synthetic yield when scaling up this compound?

  • Methodology : (i) Catalyst Optimization : Screen DMAP or Pd(OAc)₂ for coupling efficiency (e.g., ’s compound 68 with DMAP). (ii) Reaction Solvent : Test polar aprotic solvents (DMF, DMSO) vs. toluene (e.g., ’s Pd-catalyzed acylation). (iii) Temperature Control : Use microwave-assisted synthesis for nitro-group stability (e.g., ’s nitroarene cyclization).
  • Yield Tracking : Compare isolated yields with LC-MS intermediates (e.g., ’s 37–83% yields) .

Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity?

  • Methodology : (i) Substituent Variation : Modify benzothiazole (6-fluoro vs. 6-methyl) and pyridinylmethyl groups ( ). (ii) Biological Assays : Test against Gram-positive/negative bacteria (MIC ≤16 µg/mL, as in ’s nitazoxanide analogues). (iii) Docking Studies : Map interactions with bacterial targets (e.g., nitro-reductases or DHFR) using AutoDock Vina.
  • Data Analysis : Correlate logP (e.g., ’s calculated properties) with permeability .

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